molecular formula C13H13ClN4O B2691017 (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide CAS No. 2097940-65-1

(2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide

Cat. No.: B2691017
CAS No.: 2097940-65-1
M. Wt: 276.72
InChI Key: VMRVTBQRWYJCQH-AATRIKPKSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a triazole ring, and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide, a derivative of the 1,2,3-triazole core, has garnered attention for its potential therapeutic applications, particularly in oncology. The biological activity of this compound is primarily evaluated through its cytotoxic effects against various cancer cell lines and its mechanisms of action.

Synthesis and Characterization

This compound can be synthesized through a multi-step process involving the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The synthesis typically begins with the preparation of the appropriate azide and alkyne precursors followed by their coupling to yield the desired triazole derivative.

Cytotoxicity Studies

Cytotoxicity assays have been performed on several cancer cell lines to evaluate the effectiveness of this compound. The following table summarizes key findings from various studies:

Cell Line IC50 (µM) Comparison
HepG2 (Liver Cancer)5.02Comparable to Sorafenib (5.97 µM)
A549 (Lung Cancer)9.81Less potent than Doxorubicin (0.59 µM)
MOLT-3 (Leukemia)20.95Moderate activity

These results indicate that the compound exhibits significant cytotoxic activity against HepG2 cells, with an IC50 value comparable to that of Sorafenib, a standard treatment for hepatocellular carcinoma. The selectivity index (SI), which measures the potency of a drug against cancer cells relative to normal cells, further supports its potential as a targeted therapeutic agent .

The mechanism of action for this compound appears to involve apoptosis induction and cell-cycle arrest. Studies suggest that it may share similar pathways with established chemotherapeutic agents like Sorafenib. Specifically, it has been observed to induce apoptosis through mitochondrial pathways, leading to increased caspase activation and subsequent cellular death .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight the importance of substituents on the phenyl ring connected to the triazole moiety. Variations in these substituents significantly influence the compound's anti-cancer activities. For instance:

  • Hydrogen bond donors such as hydroxyl groups enhance activity.
  • Electron-withdrawing groups can also modify potency by affecting electronic properties and interactions with biological targets.

Case Studies

Recent research has documented several case studies where derivatives of triazole compounds exhibit promising anticancer activities:

  • HepG2 Cell Line : A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against HepG2 cells, indicating high potential for liver cancer treatment .
  • Combination Therapies : The efficacy of this compound was enhanced when used in combination with other chemotherapeutics, suggesting its role in multi-drug regimens .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(triazol-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c14-12-4-2-1-3-11(12)5-6-13(19)15-9-10-18-16-7-8-17-18/h1-8H,9-10H2,(H,15,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRVTBQRWYJCQH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCN2N=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCCN2N=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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